Sotalol-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

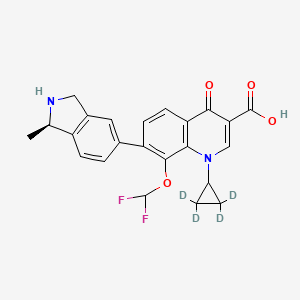

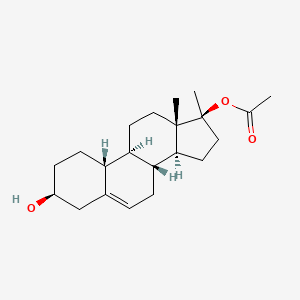

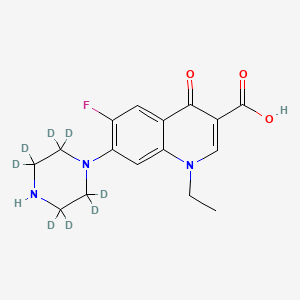

Sotalol-d6 (hydrochloride) is a deuterium-labeled version of Sotalol hydrochloride. Sotalol hydrochloride is a non-selective beta-adrenergic receptor blocker with potent antiarrhythmic properties. The deuterium labeling in Sotalol-d6 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies and mass spectrometry, due to its stability and distinguishable mass difference from the non-labeled compound .

Aplicaciones Científicas De Investigación

Sotalol-d6 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry to quantify Sotalol levels in biological samples.

Biology: Helps in studying the metabolic pathways and the pharmacokinetics of Sotalol in biological systems.

Medicine: Used in research to understand the drug’s mechanism of action and its effects on cardiac arrhythmias.

Industry: Employed in the development of new beta-blockers and antiarrhythmic agents

Mecanismo De Acción

Sotalol-d6 (hydrochloride) exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and contractility. It also blocks potassium channels, specifically the KCNH2 channel, which prolongs the action potential duration and refractory period in cardiac cells. This dual action helps in controlling abnormal heart rhythms and preventing arrhythmias .

Similar Compounds:

Propranolol: Another non-selective beta-blocker with antiarrhythmic properties.

Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for hypertension.

Metoprolol: A selective beta-1 blocker with similar applications in treating cardiac conditions.

Uniqueness of Sotalol-d6 (Hydrochloride): The deuterium labeling in Sotalol-d6 (hydrochloride) provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and analysis of drug metabolism are crucial .

Análisis Bioquímico

Biochemical Properties

Sotalol-d6 Hydrochloride interacts with β-adrenergic receptors (β-ARs), acting as a non-selective antagonist . It has IC50 values of 8.9 and 5.2 μM for β1- and β2-ARs, respectively . The nature of these interactions involves the blocking of these receptors, which inhibits the effects of adrenaline and noradrenaline, hormones that are part of the body’s fight-or-flight response .

Cellular Effects

This compound has significant effects on various types of cells, particularly cardiac cells . It influences cell function by decreasing heart rate and increasing blood pressure . It also impacts cellular metabolism by affecting the action potential duration in electrically stimulated isolated guinea pig papillary muscles .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors and potassium channels . It acts as a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition increases as heart rate decreases .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that an initial 1-h loading dose of intravenous sotalol followed by two oral doses in 24 h permits attainment of three maximum serum concentrations reflecting maximum QT prolongation in a 1-day observation period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to the β-adrenergic signaling pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sotalol-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Sotalol molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:

Deuteration of Isopropylamine: The isopropylamine moiety in Sotalol is replaced with its deuterated counterpart, often using deuterated ammonia or deuterated isopropylamine.

Coupling Reaction: The deuterated isopropylamine is then coupled with the appropriate aromatic sulfonamide precursor under controlled conditions to form the deuterated Sotalol intermediate.

Hydrochloride Formation: The final step involves the conversion of the deuterated Sotalol to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Sotalol-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Sotalol-d6 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Sotalol-d6 can be oxidized to form various metabolites, which are studied for their pharmacokinetic properties.

Reduction: Reduction reactions are less common but can be used to study the stability of the compound under different conditions.

Substitution: The aromatic ring in Sotalol-d6 can undergo electrophilic substitution reactions, which are useful in modifying the compound for various research purposes.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of Sotalol, which are used in pharmacokinetic and pharmacodynamic studies .

Propiedades

IUPAC Name |

N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRYROWYFWGSY-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.